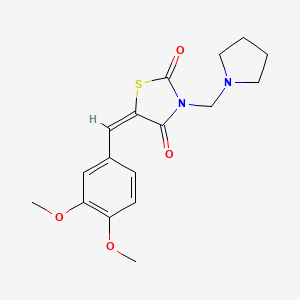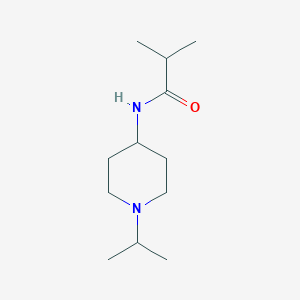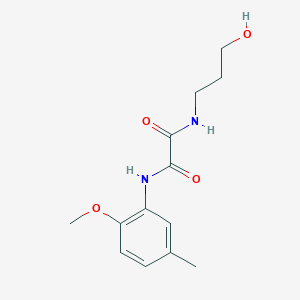![molecular formula C15H18N2O4S B5204118 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as PBIT, and it belongs to the class of thiazolidinone derivatives. The chemical structure of PBIT consists of a thiazolidine ring, a pyrrolidine ring, and a phenyl group.
作用機序
The mechanism of action of PBIT is not fully understood. However, studies have shown that PBIT inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. The inhibition of the proteasome leads to the accumulation of misfolded proteins, which ultimately leads to apoptosis in cancer cells. PBIT has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PBIT have been studied extensively. Studies have shown that PBIT has anticancer and anti-inflammatory properties. PBIT has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. PBIT has also been shown to have anti-inflammatory properties by inhibiting the activity of the NF-κB pathway.
実験室実験の利点と制限
PBIT has several advantages for lab experiments. The synthesis of PBIT is relatively simple and can be carried out in a laboratory setting. PBIT has also been shown to have anticancer and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.
However, there are also limitations to the use of PBIT in lab experiments. PBIT is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully understand the biochemical and physiological effects of PBIT.
将来の方向性
There are several future directions for the study of PBIT. One potential direction is the development of PBIT-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of PBIT as a ligand in the synthesis of metal complexes for applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of PBIT and its potential applications in various fields.
Conclusion:
In conclusion, 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide, also known as PBIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBIT has been studied for its anticancer and anti-inflammatory properties, as well as its potential applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of PBIT and its potential applications in various fields.
合成法
The synthesis of PBIT involves the reaction of 3-(1-pyrrolidinylcarbonyl)benzaldehyde with 4-methyl-3-thiosemicarbazide in the presence of acetic acid. The reaction leads to the formation of 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-thiazolidinone, which is then oxidized to PBIT using hydrogen peroxide. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
PBIT has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, PBIT has been investigated for its anticancer properties. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of the proteasome. PBIT has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
In addition to its medicinal properties, PBIT has also been studied for its applications in the field of materials science. PBIT has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
特性
IUPAC Name |
4-methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-10-22(20,21)17(14(11)18)13-6-4-5-12(9-13)15(19)16-7-2-3-8-16/h4-6,9,11H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAKVUWLQGWWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5204051.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5204057.png)
![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)


![2-allyl-6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5204091.png)
![ethyl 4-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5204096.png)
![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)

![4-bromo-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5204144.png)